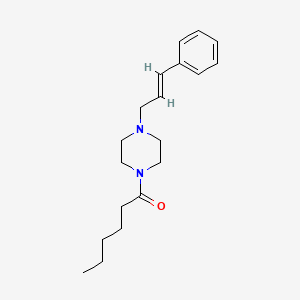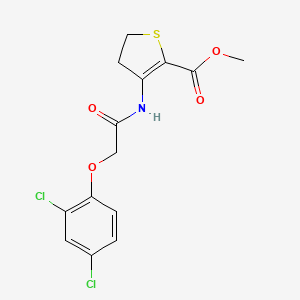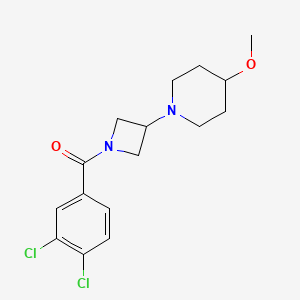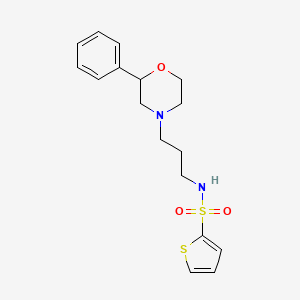
1-(1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione" is a complex molecule that likely exhibits a range of biological activities due to its structural features. It contains a sulfonyl group attached to a piperidine ring, which is further linked to an imidazolidine-dione moiety. Such compounds are of interest in medicinal chemistry due to their potential pharmacological properties.
Synthesis Analysis
The synthesis of related compounds involves the use of catalytic systems and various synthetic routes. For instance, the use of 1-methylimidazolium hydrogen sulfate with chlorotrimethylsilane has been reported as an efficient catalyst for the synthesis of dihydropyrimidinones and hydroquinazoline-diones under solvent-free conditions . Additionally, the synthesis of benzhydryl-sulfonyl piperidine derivatives involves the treatment of substituted benzhydryl chlorides with piperidine followed by N-sulfonation . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related piperidine derivatives has been characterized using techniques such as 1H-NMR, IR, and elemental analysis . The spatial structure of methyl-substituted piperidine-spiro-imidazolidine-diones has been established from 1H and 13C NMR data . These analytical methods are crucial for confirming the structure of the synthesized compound and ensuring its purity.
Chemical Reactions Analysis
The compound's chemical reactivity can be inferred from related studies. For example, the enantioselective [4 + 2] cycloaddition of cyclic N-sulfimines with enones or ynones has been used to create sulfamidate-fused piperidin-4-ones . This type of cycloaddition reaction could be relevant for further functionalization of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are often influenced by their functional groups. The presence of a sulfonyl group and a piperidine ring suggests that the compound may have significant antimicrobial activity, as seen in similar sulfonamide derivatives . The bioactivity of O-substituted derivatives of sulfonamides bearing a piperidine nucleus has been evaluated against various enzymes, indicating potential for biological activity .
Applications De Recherche Scientifique
Chymase Inhibition
A study by Niwata et al. (1997) focused on derivatives of 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione, which are nonpeptide inhibitors of human heart chymase. These compounds exhibit selective inhibition of chymase, a key enzyme in cardiovascular diseases. The study highlighted the importance of specific molecular structures for effective inhibition (Niwata et al., 1997).
Lymphocyte Function-Associated Antigen-1 Inhibition
Latli et al. (2011) reported the synthesis of potent antagonists of Lymphocyte Function-Associated Antigen-1 (LFA-1) labeled with carbon-14 and deuterium. LFA-1 is crucial in immune system function and inflammatory diseases. This research aids in drug metabolism and pharmacokinetics studies (Latli et al., 2011).
Anticancer Activity
Kumar and Sharma (2022) synthesized N-substituted indole derivatives incorporating thiazolidine-2,4-dione and evaluated their anticancer activity against human breast cancer cell lines. This research provides insights into potential cancer therapies (Kumar & Sharma, 2022).
Antimicrobial Activity
Prakash et al. (2011) synthesized thiazolidine-2,4-diones with antimicrobial properties. These compounds showed significant activity against gram-positive bacteria, indicating their potential as antibacterial agents (Prakash et al., 2011).
Antioxidant Properties
Gouda (2012) synthesized pyrazolopyridine derivatives and evaluated their antioxidant properties. Some compounds exhibited promising activities, suggesting potential therapeutic applications (Gouda, 2012).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-[1-(3-chloro-2-methylphenyl)sulfonylpiperidin-4-yl]-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O4S/c1-15-18(22)8-5-9-19(15)30(28,29)23-12-10-16(11-13-23)24-14-20(26)25(21(24)27)17-6-3-2-4-7-17/h2-9,16H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKADKBSOSIZQTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one](/img/structure/B3007499.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B3007505.png)
![2-[7-(4-fluorophenyl)sulfonyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B3007506.png)

![[(4,6-Dimethyl-3-pyridinyl)methyl]amine dihydrochloride](/img/no-structure.png)



![5-Aminobicyclo[3.2.1]octane-1-carboxylic acid;hydrochloride](/img/structure/B3007515.png)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B3007518.png)

